An In-depth Technical Guide to the Chemical Properties and Structure of Clindamycin 2,4-diphosphate
An In-depth Technical Guide to the Chemical Properties and Structure of Clindamycin 2,4-diphosphate
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Clindamycin 2,4-diphosphate. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data to facilitate a deeper understanding of this compound.
Chemical Structure and Properties
Clindamycin 2,4-diphosphate is a phosphate ester derivative of Clindamycin, a lincosamide antibiotic. The addition of two phosphate groups at the 2 and 4 positions of the sugar moiety is intended to increase the water solubility of the parent drug, a common strategy in prodrug design.
Structure:
The chemical structure of Clindamycin 2,4-diphosphate is presented below:
-
IUPAC Name: [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate[1]
-
SMILES: CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--Cl">C@H[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2OP(=O)(O)O[1]
Physicochemical Properties:
Quantitative data for Clindamycin 2,4-diphosphate is limited as it is primarily recognized as an impurity of Clindamycin phosphate. However, a comparative summary with Clindamycin and its well-characterized 2-phosphate derivative is provided in the table below.
| Property | Clindamycin | Clindamycin 2-phosphate | Clindamycin 2,4-diphosphate |
| Molecular Formula | C18H33ClN2O5S | C18H34ClN2O8PS | C18H35ClN2O11P2S |
| Molecular Weight ( g/mol ) | 424.98 | 504.96 | 584.94[1][2] |
| CAS Number | 18323-44-9 | 24729-96-2 | 1309048-48-3[1][3] |
| Appearance | White crystalline powder | White to off-white, hygroscopic, crystalline powder | White to Off-White Solid[3] |
| Solubility | - | Soluble in DMSO (224 mg/mL at 25 °C)[4] | Slightly soluble in Methanol and Water[3] |
| Stability | - | - | Hygroscopic, Moisture Sensitive[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Clindamycin 2,4-diphosphate are not extensively published. However, based on established methods for similar compounds, the following protocols can be proposed.
Synthesis of Clindamycin 2,4-diphosphate
A plausible synthetic route for Clindamycin 2,4-diphosphate can be adapted from the known synthesis of Clindamycin 2-phosphate. This would likely involve a multi-step process including protection of reactive groups, phosphorylation, and subsequent deprotection.
Materials:
-
Clindamycin hydrochloride
-
Protecting agent (e.g., an isopropylidene group precursor like 2,2-dimethoxypropane)
-
Phosphorylating agent (e.g., phosphorus oxychloride)
-
Acid scavenger (e.g., pyridine or triethylamine)
-
Appropriate solvents (e.g., dichloromethane, pyridine)
-
Reagents for deprotection (e.g., mild acid)
Procedure:
-
Protection of Hydroxyl Groups: The 3- and 4-hydroxyl groups of the sugar moiety of Clindamycin are first protected to ensure selective phosphorylation at the 2-position. This can be achieved by reacting Clindamycin with a suitable protecting group, such as forming an acetonide.
-
Phosphorylation: The protected Clindamycin is then reacted with a phosphorylating agent like phosphorus oxychloride in the presence of an acid scavenger. This step introduces the phosphate group at the 2-position. To achieve diphosphorylation, a stronger phosphorylating agent or modified reaction conditions might be necessary to also phosphorylate the 4-position.
-
Hydrolysis/Deprotection: The protecting groups are removed under controlled conditions, typically with mild acid hydrolysis, to yield the final Clindamycin 2,4-diphosphate product.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography, to isolate it from reaction byproducts and unreacted starting materials.
Characterization of Clindamycin 2,4-diphosphate
2.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique is crucial for the identification and purity assessment of Clindamycin 2,4-diphosphate.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (based on analysis of impurities)[5]:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: Scan from m/z 100 to 1000
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern of the [M+H]+ ion (expected around m/z 585.1).
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of the molecule.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., D2O, due to the phosphate groups).
Experiments:
-
¹H NMR: To identify the number and environment of protons. The presence of two phosphate groups would likely cause significant downfield shifts for the protons on the carbons to which they are attached (C-2 and C-4).
-
¹³C NMR: To determine the number and types of carbon atoms.
-
³¹P NMR: This is a key experiment to confirm the presence and environment of the two phosphate groups. Two distinct signals would be expected if their chemical environments are different.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign all signals unambiguously.
Mechanism of Action and Biological Relevance
Clindamycin 2,4-diphosphate is a prodrug, meaning it is inactive in its administered form and requires in vivo conversion to the active drug, Clindamycin.
The diagram below illustrates the conversion of Clindamycin 2,4-diphosphate and the subsequent mechanism of action of Clindamycin.
Caption: Prodrug activation and mechanism of action.
Experimental and Analytical Workflow
The following diagram outlines a general workflow for the synthesis, purification, and characterization of Clindamycin 2,4-diphosphate.
Caption: A typical experimental workflow.
References
- 1. Clindamycin 2,4-Diphosphate | 1309048-48-3 [chemicalbook.com]
- 2. Clindamycin phosphate CAS#: 24729-96-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
